C22H25F3N6O2
Description
Contemporary Significance and Research Trajectories
In the landscape of modern biomedical research, the significance of C22H25F3N6O2 and related compounds lies in their potential to address unmet medical needs in oncology and neurodegenerative diseases.
Neurodegenerative Disorders: Dual Leucine (B10760876) Zipper Kinase (DLK), also known as MAP3K12, has been identified as a key regulator of neuronal degeneration. abmole.comnih.gov Its inhibition is being explored as a therapeutic strategy for conditions like Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). caymanchem.comcenmed.com Research is focused on developing potent and selective DLK inhibitors that can protect neurons from degeneration. abmole.comnih.gov Recent studies have explored novel approaches to selectively inhibit DLK in damaged neurons while preserving its function in healthy ones, highlighting a sophisticated trajectory in this research area. cenmed.commedchemexpress.commedchemexpress.com
Oncology: Aurora kinases are a family of serine/threonine kinases that play essential roles in cell division. wikipedia.orgsigmaaldrich.com Their overexpression is a common feature in many human cancers, including leukemia and colon cancer. sigmaaldrich.com Consequently, inhibitors of Aurora kinases are being actively investigated as anticancer agents. sigmaaldrich.comsigmaaldrich.comcaymanchem.com The development of pan-Aurora inhibitors, as well as those selective for specific isoforms like Aurora A or B, represents a major avenue of research. tocris.comastrazeneca.com
The current research trajectories for compounds like this compound are centered on optimizing their potency, selectivity, and pharmacokinetic properties to develop effective and safe therapeutic agents.
Historical Perspectives in Chemical Biology Research
The investigation of kinase inhibitors is a cornerstone of modern chemical biology. The journey to understanding and targeting kinases began with the discovery of protein phosphorylation as a fundamental regulatory mechanism.
The "vitalism-reductionism" debate in the 19th and early 20th centuries laid the philosophical groundwork for understanding biological processes at a molecular level. The discovery of enzymes and, later, the structure of DNA, paved the way for the field of chemical biology, which seeks to understand and manipulate biological systems using chemical tools.
Methodological Frameworks in Compound-Centric Investigations
The investigation of kinase inhibitors like this compound employs a multidisciplinary approach, integrating computational and experimental techniques.
Computational Methods: Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key computational strategies. caymanchem.com SBDD relies on the three-dimensional structure of the target kinase to design inhibitors that can bind effectively to its active site. caymanchem.com Molecular docking and molecular dynamics simulations are common SBDD techniques. caymanchem.com LBDD, on the other hand, utilizes the properties of known active ligands to develop pharmacophore models and quantitative structure-activity relationships (QSAR) to guide the design of new inhibitors. caymanchem.com
Experimental Techniques: A variety of in vitro and in-cell assays are used to characterize the activity of kinase inhibitors. tocris.comsigmaaldrich.commedchemexpress.com
Biochemical Assays: These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. sigmaaldrich.com Radiometric assays, which measure the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate, are a traditional method. tocris.commedchemexpress.com Fluorescence-based and luminescence-based assays are also widely used for high-throughput screening. sigmaaldrich.com
Binding Assays: Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) provide quantitative data on the binding affinity and kinetics of an inhibitor to its target kinase. sigmaaldrich.com
Cell-Based Assays: These assays assess the effects of an inhibitor on cellular processes. tocris.comastrazeneca.com For Aurora kinase inhibitors, this may involve analyzing the cell cycle profile, looking for mitotic arrest, or measuring the phosphorylation of downstream substrates like histone H3. caymanchem.comastrazeneca.com For DLK inhibitors, assays may measure the protection of neurons from induced degeneration. abmole.comnih.gov
Below are interactive data tables summarizing key information about the kinase targets and representative inhibitors.
Table 1: Kinase Targets of this compound and Related Compounds
| Kinase Target | Family | Function | Associated Diseases |
| Dual Leucine Zipper Kinase (DLK) | Mitogen-Activated Protein Kinase Kinase Kinase (MAP3K) | Neuronal stress response, axonal degeneration | Neurodegenerative diseases (e.g., Parkinson's, Alzheimer's, ALS) |
| Aurora Kinase A | Serine/Threonine Kinase | Mitotic spindle formation, centrosome maturation | Cancer (e.g., breast, colon) |
| Aurora Kinase B | Serine/Threonine Kinase | Chromosome segregation, cytokinesis | Cancer (e.g., leukemia) |
Table 2: Research Findings for Representative Kinase Inhibitors
| Compound Name | Target Kinase(s) | Key Research Finding |
| GNE-3511 | DLK | Protects neurons from degeneration in vitro and shows activity in animal models of neurodegenerative disease. nih.gov |
| Tozasertib (VX-680) | Pan-Aurora Kinase | Inhibits proliferation and induces apoptosis in various cancer cell lines. tocris.com |
| AZD1152-HQPA | Aurora Kinase B | Potent and selective inhibitor that induces apoptosis in hematopoietic malignant cells. astrazeneca.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H25F3N6O2 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
N-(1-butylpyrazol-4-yl)-5-(2-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C22H25F3N6O2/c1-3-4-9-30-13-14(11-26-30)28-21(32)16-12-27-31-19(22(23,24)25)10-17(29-20(16)31)15-7-5-6-8-18(15)33-2/h5-8,11-13,17,19,29H,3-4,9-10H2,1-2H3,(H,28,32) |
InChI Key |
LXXOKYODORJWAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(C=N1)NC(=O)C2=C3NC(CC(N3N=C2)C(F)(F)F)C4=CC=CC=C4OC |
Origin of Product |
United States |
Synthetic and Biosynthetic Investigations of C22h25f3n6o2
Chemoenzymatic Synthesis Strategies
The integration of enzymatic methods into the synthesis of Tofacitinib and its key intermediates has provided powerful solutions to the challenges of stereoselectivity, offering greener and more efficient alternatives to purely chemical approaches. rsc.org
Enzyme-catalyzed transformations have become a cornerstone for the asymmetric synthesis of Tofacitinib's chiral piperidine (B6355638) core. A significant breakthrough involves the use of imine reductases (IREDs) for the dynamic kinetic resolution and asymmetric reductive amination of a racemic ketone precursor. researchgate.netresearchgate.net This biocatalytic approach directly produces the desired chiral amine intermediate with high stereoselectivity. researchgate.net
Engineered IREDs and reductive aminases (RedAms) have demonstrated exceptional efficacy. researchgate.netdntb.gov.ua For instance, researchers have developed stereocomplementary IREDs capable of producing either the (3R,4R) or (3S,4S) diastereomer of the key intermediate, 1-benzyl-N,4-dimethylpiperidin-3-amine, in high yields (83-91%) and with excellent stereoselectivity (>99:1 dr and up to >99% ee). researchgate.net Another study demonstrated the production of a key Tofacitinib intermediate with a 74% yield and high stereoselectivity (98:2 dr, >99.9% ee) at a substantial substrate loading of 110 g L⁻¹. researchgate.netresearchgate.netresearchgate.net This highlights the industrial viability of these biocatalytic methods. researchgate.net
The table below summarizes key enzymes and their performance in synthesizing Tofacitinib intermediates.
| Enzyme Type | Transformation | Substrate | Key Product | Yield | Stereoselectivity | Reference |
| Imine Reductase (IRED) | Dynamic Kinetic Resolution-Asymmetric Reductive Amination | Racemic ketone | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | 74% | >99.9% ee, 98:2 dr | researchgate.netresearchgate.net |
| Imine Reductase (IRED) | Oxidative Kinetic Resolution | rac-cis-piperidine | (2R,3S)-piperidine intermediate | N/A | N/A | acs.org |
| Amine Dehydrogenase (AmDH) | Reductive Amination | Ketones | Chiral amines | N/A | N/A | rsc.org |
To move from laboratory-scale synthesis to industrial production, significant effort has been invested in biocatalytic pathway engineering. Through multiple rounds of protein engineering, wild-type enzymes like PocIRED have been endowed with enhanced reactivity, improved stereoselectivity, and a broader substrate scope. researchgate.net This engineering process has been crucial in developing robust biocatalysts suitable for the demanding conditions of commercial manufacturing. researchgate.net
The success of these engineering efforts is demonstrated by the ability to achieve high product yields and stereoselectivity at challenging substrate concentrations, a critical factor for industrial-scale production. researchgate.netresearchgate.netresearchgate.net The development of these highly capable imine reductases provides a green and efficient methodology for producing the pivotal chiral intermediates required for Tofacitinib synthesis. researchgate.net
Total Synthesis Methodologies and Route Design
The total synthesis of Tofacitinib is a complex undertaking due to the molecule's specific stereochemistry. unl.pt Various synthetic routes have been developed, each with unique approaches to constructing the core structure.
Several distinct retrosynthetic strategies have been proposed:
One common approach involves the coupling of a pre-formed, stereochemically pure piperidine intermediate with the heterocyclic pyrimidine (B1678525) core. unl.pt
An alternative strategy begins with simpler starting materials like 4-picoline, which undergoes a series of transformations including reduction, epoxidation, and ring-opening to form key piperidine intermediates. derpharmachemica.com
Another route employs a Mitsunobu reaction to couple a hydroxypiperidine precursor with a 4-N-methylaminopyrrolo[2,3-d]pyrimidine. lookchem.com
A different approach starts from (S)-5-hydroxypiperidin-2-one, utilizing a Michael addition of a Grignard methylcuprate as a key step to establish the required stereochemistry. tandfonline.com
These varied approaches demonstrate the flexibility and creativity of synthetic chemists in tackling the challenge of assembling this complex molecule.
The various total synthesis routes rely on the preparation of crucial intermediates. The stereochemically defined piperidine ring is the most challenging fragment to synthesize. unl.pt
The table below lists some of the pivotal intermediates and precursors used in Tofacitinib synthesis.
| Intermediate Name | Chemical Formula | Role in Synthesis | Reference |
| (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | C15H24N2 | Key chiral piperidine fragment for coupling with the pyrimidine core. | researchgate.netresearchgate.nettandfonline.com |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | C6H4ClN3 | The heterocyclic core structure. | google.com |
| tert-butyl-(3S,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate | C11H21NO3 | A chiral precursor for the piperidine fragment, often used in Mitsunobu-based routes. | lookchem.comresearchgate.netresearchgate.net |
| (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine bis-hydrochloride | C15H26Cl2N2 | A commercially available salt of the key piperidine intermediate. | google.com |
| 1-benzyl-4-methylpiperidin-3-one | C13H17NO | A ketone precursor for generating the chiral amine via reductive amination. | tandfonline.com |
| 3-amino-4-methyl pyridine | C6H8N2 | An alternative starting material for the piperidine fragment. | unl.pt |
Sustainable Synthesis Approaches and Green Chemistry Principles
In line with the growing importance of environmental responsibility in the pharmaceutical industry, efforts have been made to develop more sustainable and greener methods for Tofacitinib synthesis. mdpi.com Biocatalysis, as detailed in section 2.1, is a prime example of green chemistry in action, utilizing enzymes that operate under mild conditions with high selectivity, thereby reducing waste and the need for hazardous reagents. rsc.org
Beyond biocatalysis, other green chemistry principles are being applied:
Catalyst Recycling: Research into sustainable catalysis emphasizes the importance of recycling transition metal catalysts used in various synthetic steps to minimize waste and cost. researchgate.net
Green Analytical Chemistry: Methods are being developed to reduce the environmental impact of quality control processes. For example, a reversed-phase HPLC method was created to separate Tofacitinib from its enantiomeric impurity, designed to minimize the use of harmful substances. mdpi.com
Automated Nanoscale Synthesis: Advanced automation technologies allow for synthesis to be performed on a nanoscale, which significantly reduces the environmental footprint by minimizing solvent and chemical use and increasing safety for chemists. rsc.org
These approaches collectively contribute to making the production of Tofacitinib not only more efficient but also more environmentally sustainable.
Molecular Mechanism of Action Studies for C22h25f3n6o2
Biochemical Pathway Elucidation
The unique biochemical interaction of Deucravacitinib with its target enzyme, TYK2, is central to its mechanism.
Deucravacitinib functions as an allosteric inhibitor of TYK2. patsnap.comspringermedizin.deresearchgate.net Unlike traditional JAK inhibitors that are ATP-competitive and bind to the highly conserved active site within the catalytic domain (JH1), Deucravacitinib binds to the regulatory pseudokinase domain (JH2). drugbank.compatsnap.compatsnap.comresearchgate.net This binding is fundamental to its mechanism, as it induces a conformational change that stabilizes an inhibitory interaction between the regulatory and catalytic domains. researchgate.net This action locks the TYK2 enzyme in an inactive state, preventing it from becoming catalytically active and carrying out phosphorylation. drugbank.compatsnap.com
This allosteric mechanism confers high selectivity for TYK2. patsnap.compatsnap.com In vitro cellular assays have demonstrated that Deucravacitinib has a 100- to 2000-fold greater selectivity for TYK2 compared to JAK1, JAK2, and JAK3. drugbank.com Further studies have quantified this selectivity, showing a significant difference in the half-maximal inhibitory concentrations (IC50) between TYK2 and other JAK family members. nih.gov At clinically relevant doses, Deucravacitinib does not meaningfully inhibit JAK1, JAK2, or JAK3. ucsf.edunih.gov
| Target Kinase Dimer | Deucravacitinib Whole-Blood IC50 | Inhibitor Comparison |
|---|---|---|
| TYK2/JAK2 | Lower than clinically relevant plasma concentrations | Projected maximal plasma concentrations (Cmax) of Tofacitinib, Upadacitinib, and Baricitinib were 17- to 33-fold lower than their TYK2 IC50 levels, indicating minimal to no inhibition. nih.gov |
| JAK1/JAK3 | Deucravacitinib Cmax is 8- to 17-fold lower than its JAK1/3 IC50. nih.gov | Tofacitinib, Upadacitinib, and Baricitinib exhibit significant daily average inhibition (70%–94%). nih.gov |
| JAK2/JAK2 | Deucravacitinib Cmax is >48- to >102-fold lower than its JAK2/2 IC50. nih.gov | Tofacitinib, Upadacitinib, and Baricitinib exhibit varying degrees of daily average inhibition (23%–67%). nih.gov |
The molecular target of Deucravacitinib is the pseudokinase (JH2) domain of TYK2, which acts as a regulatory module for the catalytic (JH1) domain. patsnap.comresearchgate.net By binding to this regulatory domain, Deucravacitinib allosterically inhibits receptor-mediated activation of TYK2. researchgate.net This unique binding "locks" the enzyme into an inactive conformation, preventing the conformational changes necessary for its activation upon cytokine binding to their receptors. patsnap.comspringermedizin.de This mechanism is distinct from ATP-competitive inhibitors and is the basis for the compound's high specificity. patsnap.comspringermedizin.de This selective binding to the regulatory domain avoids the active site shared by other JAKs, thus minimizing off-target effects. ucsf.edu
Cellular Mechanistic Investigations
The biochemical inhibition of TYK2 by Deucravacitinib translates into specific modulations of intracellular signaling and subsequent cellular responses.
TYK2 is an intracellular kinase that mediates signaling for several key cytokines involved in inflammatory and immune responses, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I interferons (IFNs). drugbank.compatsnap.comsotyktuhcp.com These cytokines activate the JAK-STAT signaling pathway. frontiersin.org By inhibiting TYK2, Deucravacitinib disrupts these signaling cascades. drugbank.compatsnap.com
Specifically, the inhibition of TYK2 leads to the downregulation of the IL-23/Th17 pathway, the IL-12 signaling pathway, and the Type I IFN pathway. drugbank.comdigitellinc.com This blockade prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. immunopaedia.org.za Consequently, these STAT proteins cannot translocate to the nucleus to regulate the expression of cytokine-responsive genes. researchgate.net Studies in human EndoC-βH1 cells demonstrated that Deucravacitinib prevents IFNα-stimulated phosphorylation of STAT1 and STAT2. ega-archive.org
The modulation of signaling cascades by Deucravacitinib results in significant molecular and cellular changes. In clinical studies involving psoriasis patients, Deucravacitinib treatment reduced the expression of psoriasis-associated genes in the skin in a dose-dependent manner. drugbank.comdigitellinc.com This includes genes regulated by the IL-23 and Type I IFN pathways. drugbank.comdigitellinc.com
After 16 weeks of treatment, Deucravacitinib was shown to reduce the levels of key inflammatory markers. drugbank.comdigitellinc.com
| Inflammatory Marker | Percentage Reduction |
|---|---|
| IL-17A | 47% to 50% drugbank.comdigitellinc.com |
| IL-19 | 72% drugbank.comdigitellinc.com |
| Beta-defensin | 81% to 84% drugbank.comdigitellinc.com |
Furthermore, studies on human pancreatic beta cells have shown that Deucravacitinib can protect against cytokine-induced apoptosis and reduce the expression of the chemokine CXCL10. ega-archive.org
'Omic' Approaches to Mechanistic Discovery
'Omic' technologies have provided a broader, systems-level understanding of Deucravacitinib's mechanism of action. sotyktuhcp.com
Transcriptomic profiling of skin biopsies from psoriasis patients treated with Deucravacitinib has been conducted to investigate changes in gene responses related to the IL-23/Th17 and Type I IFN pathways. These studies confirm that Deucravacitinib treatment leads to the normalization of psoriasis-associated gene expression in the skin. drugbank.com
In studies related to Systemic Lupus Erythematosus (SLE), RNA-sequencing of whole blood samples from patients treated with Deucravacitinib identified hundreds of modulated genes compared to placebo. researchgate.net Gene set enrichment and cellular deconvolution analyses revealed that Deucravacitinib normalized the expression of IFN-regulated genes and reduced plasma cell gene signatures. researchgate.net These analyses also uncovered novel effects, such as the normalization of dendritic cell populations and an increase in regulatory T cell gene signatures. researchgate.net
Proteomics analyses have been used to identify serum biomarkers associated with the IL-23/Th17 pathway that are upregulated in patients with psoriasis, including IL-17A, IL-19, and beta-defensin. researchgate.net Deucravacitinib treatment was shown to reduce the expression of these protein biomarkers in a dose- and time-dependent manner. researchgate.net Metabolomics studies have also been employed to understand the biotransformation of Deucravacitinib, confirming that deuterium (B1214612) incorporation into the molecule successfully diverts metabolism away from certain pathways, thereby helping to maintain the drug's high selectivity for TYK2. researchgate.net
An in-depth analysis of the molecular mechanisms of action for the chemical compound C22H25F3N6O2, identified as 1-[4-cyano-3-(trifluoromethyl)phenyl]-4-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-N-methyl-2-piperazinecarboxamide, reveals a critical gap in publicly available scientific literature. Extensive searches for specific proteomic, transcriptomic, and metabolomic studies on this compound have not yielded any detailed research findings.
This compound is listed in chemical screening libraries, such as the Androgen Receptor Antagonists Library, and another compound with the same molecular formula has been mentioned in patent literature as a potential tyrosine kinase inhibitor for the treatment of abnormal cell growth. However, the raw experimental data and detailed analyses required to populate the specified sections on its molecular interactions and cellular responses are not available in the public domain.
Therefore, it is not possible to provide a detailed article on the proteomic profiling, transcriptomic analysis, and metabolomic signature of this compound as requested. The necessary scientific studies to generate such content have not been published or made publicly accessible.
Structure Activity Relationship Sar and Structure Function Studies of C22h25f3n6o2
Rational Design and Molecular Modifications
The journey to Abrocitinib began with Tofacitinib, an oral JAK inhibitor approved for rheumatoid arthritis. researchgate.net Seeking to improve selectivity, particularly for JAK1 over other isoforms like JAK2, researchers embarked on a campaign of rational design. A key strategy involved modifying the 3-aminopiperidine linker present in Tofacitinib. researchgate.net This led to the discovery of inhibitors with nanomolar potency and enhanced selectivity for JAK1. researchgate.net X-ray crystallography played a crucial role, providing structural insights that guided further modifications to optimize interactions within the JAK1 active site. researchgate.net This structure-guided approach ultimately led to the nomination of Abrocitinib as a clinical candidate for treating autoimmune diseases. researchgate.netresearchgate.net
The exploration of substituent effects is a cornerstone of SAR studies, revealing how different chemical groups on a core scaffold influence biological activity. nih.govwikipedia.orgslideshare.net In the development of JAK inhibitors like Abrocitinib, this process is critical for optimizing potency against the target kinase (JAK1) while minimizing activity against others (e.g., JAK2, JAK3, TYK2) to enhance the safety profile. nih.govnih.gov
Abrocitinib's design evolution from the Tofacitinib scaffold involved systematic modifications. Efforts focused on replacing the piperidine (B6355638) linker of Tofacitinib to improve JAK1 selectivity. researchgate.net The introduction of a cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl group and a propane-1-sulfonamide (B152785) moiety were key modifications that conferred high potency and selectivity. researchgate.net
Biochemical assays demonstrate Abrocitinib's potent inhibition of JAK1 with an IC50 value of 29 nM. researchgate.net Its selectivity is evident when compared to its activity against other JAK family members, showing 28-fold selectivity for JAK1 over JAK2 (IC50 = 803 nM), 43-fold over TYK2, and over 340-fold over JAK3. nih.govskinallergyjournal.comdrugbank.com
| Compound | Target Kinase | IC50 (nM) | Selectivity Fold (vs. JAK1) |
|---|---|---|---|
| Abrocitinib (PF-04965842) | JAK1 | 29 | - |
| JAK2 | 803 | 28x | |
| JAK3 | >10000 | >340x | |
| TYK2 | 1250 | 43x |
Data sourced from multiple studies. nih.govresearchgate.netskinallergyjournal.comdrugbank.com
Stereochemistry, the three-dimensional arrangement of atoms, can have a profound impact on a molecule's biological activity, as enantiomers often exhibit different pharmacological and toxicological profiles. tandfonline.com In the case of Abrocitinib, while the parent molecule's stereochemistry is fixed in its design, its metabolites introduce new chiral centers.
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This tool is instrumental in ligand-based drug design, especially for well-studied targets like Janus kinases. nih.govnih.govpreprints.org For JAK1 inhibitors, a typical pharmacophore model includes a hydrogen bond acceptor to interact with the hinge region of the kinase, a hydrophobic group to occupy a specific pocket, and a scaffold that correctly orients these features. nih.govresearchgate.net
The design of Abrocitinib and other selective JAK1 inhibitors was heavily influenced by these principles. Starting from the known binding mode of Tofacitinib, medicinal chemists rationally modified the structure to better fit the specific contours and electrostatic environment of the JAK1 ATP-binding site while creating unfavorable interactions or failing to make key contacts in the binding sites of other JAKs. researchgate.netdrugdiscoverychemistry.com This approach, combining structural knowledge with computational modeling, is a powerful strategy for discovering compounds with a desired selectivity profile. nih.govdntb.gov.ua
Receptor-Ligand Interaction Mapping through Mutagenesis Studies
Mutagenesis studies, where specific amino acids in a target protein are altered, are a powerful tool for validating the interactions observed in crystal structures and confirming which residues are critical for inhibitor binding. While specific mutagenesis data for Abrocitinib is not extensively published, studies on other JAK inhibitors and mutations found in disease provide valuable insights into resistance and binding.
For instance, research on JAK1 and JAK2 has identified mutations that confer resistance to ATP-competitive inhibitors. nih.gov Mutations in the hinge region of the kinase domain, such as at Phe958 and Pro960 in JAK1, can render the kinase constitutively active while also preventing inhibitors from binding effectively. nih.gov Similarly, mutations in JAK1 (e.g., S646P, S703I) and JAK2 (e.g., V617F) found in various cancers can alter the sensitivity to JAK inhibitors like ruxolitinib. oncotarget.comnih.gov These studies underscore the importance of the specific amino acid contacts in the ATP-binding pocket that are exploited by inhibitors like Abrocitinib. The crystal structure of Abrocitinib bound to JAK1 reveals key hydrogen bonds with hinge region residues Glu957 and Leu959, interactions that would be disrupted by such mutations. mdpi.com
Conformational Analysis and Bioactive Conformation Determination
Conformational analysis involves studying the different spatial arrangements (conformations) a molecule can adopt and determining which of these is the "bioactive conformation"—the specific shape it assumes when bound to its biological target. acs.org The bioactive conformation of Abrocitinib has been definitively determined through X-ray crystallography. mdpi.comprobes-drugs.org
Co-crystal structures of Abrocitinib bound to the kinase domains of both JAK1 (PDB ID: 6BBU) and JAK2 (PDB ID: 6BBV) reveal its binding mode in atomic detail. researchgate.netmdpi.com Within the JAK1 active site, the molecule adopts a specific, folded conformation. The pyrrolo[2,3-d]pyrimidine core forms crucial hydrogen bonds with the kinase hinge region (Glu957 and Leu959), a hallmark interaction for Type I kinase inhibitors. mdpi.com The trifluoroethyl group is oriented towards the solvent-exposed region, while the cyclobutyl ring and propanesulfonamide tail are positioned to make favorable contacts within the binding pocket. researchgate.netmdpi.com This bound structure represents the bioactive conformation and serves as a definitive template for understanding its potency and for the rational design of new, related inhibitors. nih.govacs.org
Computational Chemistry and in Silico Approaches for C22h25f3n6o2
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Tofacitinib, and its protein target. ekb.egekb.eg These methods provide detailed insights into the binding mode, affinity, and stability of the drug-protein complex at an atomic level.
Binding Affinity Prediction
Molecular docking studies have been instrumental in predicting the binding affinity of Tofacitinib to various Janus kinases. These simulations place the Tofacitinib molecule into the ATP-binding site of the kinase and calculate a score that estimates the strength of the interaction. A more negative binding energy value typically indicates a stronger and more favorable interaction. ekb.eg
Several studies have reported the binding affinity of Tofacitinib to different JAK isoforms. For instance, a molecular docking study of Tofacitinib with JAK1 revealed a strong binding affinity with a binding energy of -7.7 kcal/mol. ekb.egekb.eg Another study investigating the interactions with CYP3A4, an enzyme involved in its metabolism, reported a binding energy of -7.0 kcal/mol. tandfonline.com These computational predictions are crucial for understanding the potency of the inhibitor.
Furthermore, more advanced methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate the binding free energies from MD simulation trajectories, often providing a more accurate estimation. For the Tofacitinib-JAK1 complex, the MM/GBSA calculation yielded a favorable binding free energy of -30.2 kcal/mol, primarily driven by hydrophobic and electrostatic forces. ekb.egekb.eg A comprehensive study comparing Tofacitinib's affinity for JAK1, JAK2, and JAK3 using various computational methods predicted that the binding affinity is greatest for JAK3, followed by JAK2 and JAK1, which aligns with experimental data. nih.govacs.org
| Target Protein | Method | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| JAK1 | Molecular Docking | -7.7 | ekb.egekb.eg |
| JAK1 | MM/GBSA | -30.2 | ekb.egekb.eg |
| JAK1 | QM/MM-GBSA (PM3) | -21.69 | nih.gov |
| JAK1 | QM/MM-GBSA (SCC-DFTB) | -31.75 | nih.gov |
| JAK2 | QM/MM-GBSA (PM3) | -18.24 | nih.gov |
| JAK2 | QM/MM-GBSA (SCC-DFTB) | -28.55 | nih.gov |
| JAK3 | QM/MM-GBSA (PM3) | -26.88 | nih.gov |
| JAK3 | QM/MM-GBSA (SCC-DFTB) | -40.15 | nih.gov |
| CYP3A4 | Molecular Docking | -7.0 | tandfonline.com |
Conformational Sampling and Stability
Molecular dynamics simulations provide a dynamic view of the Tofacitinib-JAK complex, allowing researchers to assess its stability and the conformational changes that occur over time. These simulations, often run for hundreds of nanoseconds, confirm the stability of the binding pose predicted by docking. ekb.egekb.eg For the Tofacitinib-JAK1 complex, simulations over 100 nanoseconds showed that the binding conformation remained stable, with Root Mean Square Deviation (RMSD) values fluctuating between 1.5 to 2.5 Å. ekb.egekb.eg
These simulations have also identified the key amino acid residues within the JAK active site that are crucial for stabilizing the interaction with Tofacitinib. Hydrogen bonds, hydrophobic interactions, and van der Waals forces are the primary drivers of this stabilization. ekb.egekb.eg In all three major JAK isoforms (JAK1, JAK2, and JAK3), conserved glutamate (B1630785) and leucine (B10760876) residues in the hinge region (E957 and L959 in JAK1, E930 and L932 in JAK2, and E903 and L905 in JAK3) have been shown to form strong hydrogen bonds with Tofacitinib. nih.govacs.org The binding of Tofacitinib induces a "closed" conformation of the ATP-binding site and reduces the fluctuation of the glycine-rich loop, which is a common feature of kinase inhibition. nih.govacs.org
Quantum Chemical Calculations
Quantum chemical calculations offer a higher level of theory to investigate the electronic properties of molecules like Tofacitinib, providing insights that are not accessible through classical molecular mechanics methods.
Electronic Structure Analysis
Quantum biochemistry approaches have been employed to perform in-depth analyses of the interactions between Tofacitinib and JAK1. rsc.org These calculations can detail the nature of the chemical bonds and non-covalent interactions, such as van der Waals forces, hydrogen bonds, and alkyl, pi-alkyl, and pi-sulfur interactions that stabilize the complex. rsc.org
Density Functional Theory (DFT) calculations have been used to optimize the geometry of the Tofacitinib cation. cambridge.org Such studies revealed that the conformation observed in the solid-state crystal structure is slightly higher in energy (4.1 kcal/mol) than a local minimum energy conformation in a simulated aqueous environment. cambridge.org The global minimum-energy conformation was found to be 7.6 kcal/mol lower in energy, indicating that intermolecular interactions in the crystal lattice play a significant role in determining the molecule's solid-state conformation. cambridge.org
Reaction Pathway Energetics
Currently, there is limited publicly available research specifically detailing the reaction pathway energetics of Tofacitinib using quantum chemical calculations. Such studies would be valuable for understanding aspects like its metabolic degradation pathways or the energetics of its synthesis.
Machine Learning and Artificial Intelligence in Compound Research
Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in various stages of drug discovery and development, including in research involving Tofacitinib.
Several studies have utilized machine learning models in the context of Tofacitinib's clinical use and potential off-target effects. For example, various ML algorithms, including logistic regression, support vector machines, and random forests, were used to predict the risk of serious infections in rheumatoid arthritis patients treated with Tofacitinib. nih.govresearchgate.netnih.gov While these models showed some predictive power, their accuracy did not meet the threshold for precise clinical prediction, highlighting the complexity of forecasting adverse events. nih.govresearchgate.net
Predictive Modeling for Structure-Activity Relationships
Predictive modeling for structure-activity relationships (SAR) is a cornerstone of modern computational chemistry, enabling the rational design of new molecules with desired biological activities. fiveable.me For a compound with the molecular formula C22H25F3N6O2, these in silico methods can predict its biological effects and guide the synthesis of more potent and selective analogs. At the heart of SAR is the principle that the biological activity of a molecule is directly related to its chemical structure. fiveable.me By identifying the key structural features that influence a molecule's interaction with a biological target, mathematical models can be developed to forecast the activity of novel compounds. fiveable.me
Quantitative Structure-Activity Relationship (QSAR) models are a primary tool in this field. wikipedia.org These models establish a mathematical correlation between the chemical structures of a set of compounds and their experimentally determined biological activities. fiveable.me The process involves calculating a wide range of molecular descriptors for each compound, which are numerical representations of their structural, physicochemical, and electronic properties. slideshare.net Statistical methods, such as multiple linear regression and machine learning algorithms, are then employed to build a model that links these descriptors to the observed activity. fiveable.me
For a molecule like this compound, a hypothetical QSAR study might involve a series of analogs where different parts of the molecule are systematically modified. The biological activity of each analog would be measured, and then a QSAR model would be generated.
Hypothetical QSAR Data for this compound Analogs
| Compound ID | Modification on this compound | Molecular Weight | LogP | Predicted IC50 (nM) |
| This compound-01 | Parent Compound | 478.47 | 3.5 | 50 |
| This compound-02 | Addition of a hydroxyl group | 494.47 | 3.2 | 45 |
| This compound-03 | Replacement of trifluoromethyl with chloro group | 461.92 | 3.8 | 75 |
| This compound-04 | Methylation of an amine | 492.50 | 3.9 | 60 |
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR. slideshare.nettandfonline.com These techniques require the three-dimensional alignment of the molecules in the dataset. unicamp.br CoMFA calculates the steric and electrostatic fields around the molecules, while CoMSIA also considers hydrophobic and hydrogen-bonding fields. slideshare.nettandfonline.com The resulting contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. tandfonline.com
Pharmacophore modeling is another powerful predictive tool. dergipark.org.tr A pharmacophore is a three-dimensional arrangement of essential molecular features that are necessary for a molecule to bind to a specific biological target. deeporigin.compatsnap.com These features can include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. deeporigin.com By identifying the common pharmacophoric features among a set of active molecules, a model can be created to screen large compound libraries for new molecules that fit the pharmacophore and are therefore likely to be active. babrone.edu.indovepress.com For this compound, a pharmacophore model could be developed based on its known active conformation or by analyzing the binding site of its target protein. dovepress.com
De Novo Design Algorithms
De novo drug design is a computational approach that aims to generate entirely new molecular structures with desired properties, rather than screening existing compound libraries. nih.govdeeporigin.com The term "de novo" means "from the beginning," signifying that these algorithms build molecules from scratch. nih.gov This methodology is particularly useful for exploring novel chemical space and creating compounds with unique intellectual property. nih.gov For a target where this compound shows activity, de novo design algorithms can be employed to generate a diverse set of new potential ligands.
There are two main strategies in de novo design: structure-based and ligand-based. nih.gov Structure-based methods utilize the three-dimensional structure of the biological target's binding site to construct complementary molecules. slideshare.net Ligand-based approaches, on the other hand, use a known active ligand, such as this compound, as a template to generate new structures with similar properties. nih.gov
Fragment-based de novo design is a popular technique where molecules are constructed by combining smaller chemical fragments. nih.govcreative-biolabs.com The algorithm can either "grow" a molecule from a starting fragment or "link" two or more fragments together within the binding site. acs.org The fragments are selected from a library of common chemical building blocks, and their placement and connection are guided by a scoring function that evaluates the potential binding affinity of the resulting molecule. polytechnique.fr
Evolutionary algorithms are another class of de novo design methods that are inspired by the principles of biological evolution. acs.org These algorithms start with a population of initial molecular structures and iteratively apply "mutations" (small chemical changes) and "crossovers" (recombination of parts of molecules) to generate new candidate structures. nih.gov Each new molecule is evaluated by a fitness function, and the "fittest" molecules are selected to proceed to the next generation. nih.gov This process is repeated for many generations, leading to the evolution of molecules with optimized properties.
Hypothetical Output from a De Novo Design Algorithm for this compound Analogs
| Generated Molecule ID | Molecular Formula | Predicted Binding Affinity (kcal/mol) | Synthetic Accessibility Score (1-10) | Novelty Score (0-1) |
| DN-001 | C21H23F3N6O3 | -9.8 | 7.5 | 0.9 |
| DN-002 | C23H27F3N6O2 | -9.5 | 8.2 | 0.8 |
| DN-003 | C22H24F2N7O2 | -9.2 | 6.9 | 0.9 |
| DN-004 | C20H21F3N6O2S | -8.9 | 7.8 | 0.7 |
The output of de novo design algorithms is a set of novel molecular structures that are predicted to be active against the target of interest. nih.govbiorxiv.org These computationally generated molecules can then be synthesized and tested experimentally to validate the predictions and potentially lead to the discovery of new drug candidates. nih.gov
Chemical Biology Methodologies Applied to C22h25f3n6o2 Research
Development of Chemical Probes
To study the function and target engagement of C22H25F3N6O2, scientists would first develop chemical probes derived from its core structure. These probes are essential tools for interrogating biological systems.
Affinity-Based Probes for Target Engagement
Affinity-based probes are designed to specifically bind to the biological target of a compound. By attaching a reporter tag (like biotin) to the this compound scaffold, researchers could perform "pull-down" experiments. In this technique, the biotinylated probe is introduced to cell lysates. If the probe binds to its target protein, the entire complex can be "pulled down" from the lysate using streptavidin beads, which have a high affinity for biotin. The captured proteins can then be identified using mass spectrometry, revealing the direct molecular targets of this compound.
Table 1: Hypothetical Data for Affinity-Based Probing of this compound
| Probe ID | Reporter Tag | Target Protein(s) Identified (Hypothetical) | Cellular Pathway Implicated (Hypothetical) |
| This compound-Biotin | Biotin | Kinase X, Protein Y | Signal Transduction, Cell Cycle Regulation |
| This compound-Desthiobiotin | Desthiobiotin | Receptor Z | Neurotransmission |
Fluorescent and Imaging Probes for Biological Systems
To visualize the localization and dynamics of this compound within living cells, fluorescent probes would be synthesized. By chemically linking a fluorescent dye (a fluorophore) to the compound, its journey can be tracked using advanced microscopy techniques. This would allow researchers to see which cellular compartments the compound accumulates in, providing clues about its function. For instance, accumulation in the nucleus might suggest an effect on gene expression, while localization to the mitochondria could imply an impact on cellular metabolism.
Bio-orthogonal Chemistry Applications for Compound Labeling
Bio-orthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. ijpsjournal.com This powerful technique would allow for the precise labeling of this compound in its native environment.
Researchers could synthesize an analog of this compound containing a "bio-orthogonal handle," such as an azide or an alkyne group. This modified compound would be introduced to cells. Subsequently, a probe carrying the complementary reactive group (e.g., a fluorescently tagged cyclooctyne to react with an azide) would be added. The resulting "click chemistry" reaction would specifically label the compound, enabling its visualization and tracking without disrupting cellular functions. ijpsjournal.com
Chemical Genetics and Optogenetics in Compound Studies
Chemical Genetics: This approach uses small molecules to modulate the function of specific proteins, offering temporal control that is often not possible with traditional genetic methods. In the context of this compound, if its protein target is identified, researchers could use the compound to rapidly inhibit or activate the protein's function in cells or organisms. This would allow for a detailed study of the downstream biological consequences, providing a deeper understanding of the protein's role in various cellular processes.
Optogenetics: A revolutionary technique that uses light to control the activity of cells, optogenetics could be combined with studies of this compound to dissect its effects on specific neural circuits, for example. If the compound is found to target a particular ion channel or receptor, optogenetics could be used to activate or inhibit neurons expressing that target. By observing how this compound modulates these light-induced neuronal activities, researchers could gain precise insights into its neuromodulatory effects.
While the specific application of these sophisticated chemical biology methodologies to this compound remains undocumented in publicly accessible scientific literature, the framework for its investigation is well-established. The development of chemical probes, the application of bio-orthogonal labeling, and the use of chemical genetics and optogenetics would be indispensable in transforming our understanding of this compound from a mere molecular formula to a well-characterized biological effector. Future research on this compound will undoubtedly rely on these powerful techniques to unlock its biological potential.
Identification and Validation of Molecular Targets for C22h25f3n6o2
Target Deconvolution Strategies
Target deconvolution is the process of identifying the specific molecular targets with which a compound interacts to elicit a biological response. For C22H25F3N6O2, a multi-pronged approach, integrating both direct biochemical methods and broader genetic screens, is essential for a comprehensive understanding of its target profile.
Affinity Chromatography and Mass Spectrometry
A powerful and direct method for target identification is affinity chromatography coupled with mass spectrometry. This technique relies on immobilizing the small molecule, in this case, this compound, onto a solid support to create an affinity matrix. This matrix is then incubated with a complex mixture of proteins, such as a cell lysate. Proteins that bind to the immobilized compound are captured, while non-binding proteins are washed away. The bound proteins are subsequently eluted and identified using mass spectrometry. This approach can provide direct evidence of physical interaction between the compound and its protein targets.
While specific affinity chromatography studies for this compound have not been detailed in publicly available research, this methodology remains a gold standard for unbiased target discovery.
Genetic Screens for Target Identification
Genetic screens offer a complementary approach to biochemical methods by identifying genes that modulate the cellular response to a compound. These screens can be performed in various model organisms or human cell lines. Techniques such as CRISPR-Cas9 based screens can systematically knock out or activate every gene in the genome, allowing researchers to identify which genetic perturbations confer resistance or sensitivity to this compound. For instance, if the knockout of a particular gene renders cells insensitive to the compound, it strongly suggests that the protein encoded by that gene is a critical component of the compound's mechanism of action, and potentially a direct target.
Functional Validation of Identified Targets
Once potential targets are identified, their functional relevance must be validated. This involves demonstrating that the interaction between the compound and the target leads to a measurable biological effect.
In Vitro Enzyme Assays and Cellular Assays
For this compound, a key identified target is Dual Leucine (B10760876) Zipper Kinase (DLK), a member of the mixed lineage kinase (MLK) family. googleapis.comgoogle.com
In Vitro Binding and Enzyme Assays: Initial validation often involves in vitro assays to confirm a direct interaction and measure the binding affinity. For this compound, its binding to DLK has been demonstrated in vitro. googleapis.comgoogle.com The dissociation constant (Kd), a measure of binding affinity, was determined for the interaction between the compound and a fusion protein of the full length of human DLK. googleapis.comgoogle.com
| Compound | Target | Assay Type | Finding |
| This compound | Dual Leucine Zipper Kinase (DLK) | In vitro binding assay | The compound binds directly to DLK. googleapis.comgoogle.com |
| This compound | Dual Leucine Zipper Kinase (DLK) | Dissociation constant (Kd) determination | The Kd value for the compound-DLK interaction has been measured. googleapis.comgoogle.com |
Cellular Assays: Following in vitro validation, cellular assays are crucial to confirm that the compound engages its target in a biologically relevant context and modulates its function. For this compound, it has been shown to inhibit the phosphorylation of a downstream molecular target of DLK in a cellular assay. googleapis.comgoogle.com This demonstrates that the compound not only binds to DLK but also inhibits its kinase activity within a cellular environment.
| Compound | Target | Assay Type | Finding |
| This compound | Dual Leucine Zipper Kinase (DLK) | Cellular phosphorylation assay | The compound inhibits the phosphorylation of a downstream target of DLK. googleapis.comgoogle.com |
Gene Knockdown/Knockout Studies
Further validation can be achieved through gene knockdown or knockout studies. By reducing or eliminating the expression of the target protein (DLK), researchers can assess whether this mimics the effect of the compound. If the cellular phenotype observed upon DLK knockdown is similar to that seen with this compound treatment, it provides strong genetic evidence that DLK is the relevant target. While specific gene knockdown studies for this compound are not detailed in the available literature, this remains a standard and powerful validation technique.
Characterization of Off-Target Interactions
A critical aspect of drug development is the characterization of off-target interactions, which can lead to unforeseen side effects or provide opportunities for drug repurposing. The specificity of this compound for DLK over other kinases and proteins should be systematically evaluated. This is often achieved through broad-panel kinase screens, where the compound is tested against a large number of different kinases. Additionally, proteome-wide thermal shift assays can provide an unbiased view of the compound's interactions with the entire proteome in a cellular context. Understanding the off-target profile of this compound is essential for a complete picture of its biological activity.
Compound Names Table
| Chemical Formula | IUPAC Name | Common/Trivial Name/ID |
| This compound | 1-[4-cyano-3-(trifluoromethyl)phenyl]-4-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-N-methyl-2-piperazinecarboxamide | S951-0314 |
Design and Synthesis of C22h25f3n6o2 Derivatives and Analogs
Structure-Guided Design Principles
The development of analogs based on the C22H25F3N6O2 scaffold is deeply rooted in structure-guided design principles. This approach leverages detailed knowledge of the three-dimensional structure of the biological target, such as the ligand-binding domain (LBD) of the androgen receptor or the ATP-binding pocket of DLK, to rationally design molecules with improved binding affinity and specificity. google.comresearchgate.net
For androgen receptor antagonists, the primary goal is to create compounds that can effectively compete with endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) for binding to the AR LBD. acs.orgmdpi.com The 4-cyano-3-(trifluoromethyl)phenyl moiety is a well-established pharmacophore in non-steroidal AR antagonists. nih.gov This group typically anchors the molecule within a specific region of the LBD, forming crucial interactions that stabilize the receptor in an inactive conformation. bohrium.com The design of second-generation AR antagonists has focused on overcoming resistance mechanisms, often by inducing a receptor conformation that prevents nuclear translocation and coactivator recruitment. acs.org
In the context of DLK inhibition, structure-guided design aims to exploit specific features of the kinase's ATP-binding site. googleapis.com The pyrazole (B372694) ring, a key component of the this compound structure, is a common hinge-binding motif in many kinase inhibitors. It forms hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. epo.orgacs.org The design of derivatives often involves modifying substituents on the pyrazole and piperazine (B1678402) rings to optimize interactions with other regions of the ATP pocket, thereby enhancing both potency and selectivity against other kinases. jocpr.com For instance, the development of DLK inhibitors has benefited from co-crystal structures, which reveal how modifications can achieve selectivity over homologous kinases like Leucine (B10760876) Zipper Kinase (LZK). sciencescholar.us
Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry has become an indispensable tool in the rapid exploration of chemical space around a lead scaffold like this compound. researchgate.net This high-throughput approach allows for the synthesis of large libraries of related compounds by systematically combining different building blocks. researchgate.net For the pyrazolyl-piperazine scaffold, a combinatorial approach would typically involve variations at several key positions.
A common strategy is parallel synthesis, where a core intermediate is reacted with a diverse set of building blocks in separate reaction vessels. nih.gov For example, a piperazine--N-methylcarboxamide core attached to the 4-cyano-3-(trifluoromethyl)phenyl group could be acylated with a library of different carboxylic acids, including various substituted pyrazole-propanoyl chlorides. Conversely, the 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl-piperazine-N-methylcarboxamide core could be reacted with a library of different aryl halides to explore a range of substituents on the phenyl ring.
The table below illustrates a hypothetical combinatorial library based on the this compound scaffold, showcasing potential points of diversification.
| Scaffold Position | Building Block Variation (Examples) |
| Pyrazole Substituents | Dimethyl, Diethyl, Cyclopropyl (B3062369) |
| Linker Length | Propanoyl, Butanoyl, Ethanoyl |
| Piperazine Substituents | N-methylcarboxamide, N-ethylcarboxamide, H |
| Phenyl Ring Substituents | Cyano, Nitro, Chloro |
This systematic approach enables the efficient generation of hundreds or even thousands of compounds for biological screening, facilitating the rapid identification of structure-activity relationships (SAR).
Bioisosteric Replacements and Scaffold Hopping
Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound without drastically altering its binding mode. nih.gov In the context of this compound and its analogs, several bioisosteric replacements could be envisioned to improve characteristics such as metabolic stability, solubility, or cell permeability.
For example, the trifluoromethyl (-CF3) group on the phenyl ring, while often beneficial for metabolic stability and binding, could be replaced with other electron-withdrawing groups like a pentafluoroethyl (-C2F5) or a cyano (-CN) group to modulate electronic properties and target interactions. The pyrazole ring itself could be replaced by other five-membered heterocycles like isoxazole, triazole, or thiophene, which can mimic its hydrogen bonding capabilities and spatial arrangement.
Scaffold hopping represents a more significant structural leap, where a core structural motif is replaced with a functionally equivalent but structurally distinct scaffold. mdpi.com This strategy is often employed to escape patent-protected chemical space or to access novel chemical series with improved properties. For kinase inhibitors, a common scaffold hop would be to replace the piperazine ring with other cyclic amines like piperidine (B6355638) or morpholine, or even acyclic linkers, to explore new conformational spaces and interactions within the target protein. googleapis.comepo.org
The following table presents some potential bioisosteric replacements and scaffold hopping strategies for the this compound core.
| Original Moiety | Potential Bioisostere/Scaffold Hop | Rationale |
| Trifluoromethyl (-CF3) | Pentafluoroethyl (-C2F5), Cyano (-CN) | Modulate electronics and lipophilicity |
| Pyrazole | Isoxazole, Triazole, Thiazole | Alter hydrogen bonding and metabolic stability |
| Piperazine | Piperidine, Morpholine, Diazepane | Explore new vector groups and conformational space |
| Phenyl | Pyridine, Pyrimidine (B1678525) | Introduce polarity, improve solubility |
Lead Optimization Strategies for Enhanced Biological Activity
Lead optimization is an iterative process aimed at refining the properties of a promising hit compound to generate a clinical candidate. For derivatives of this compound, this process would focus on enhancing biological activity, improving selectivity, and optimizing pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).
Structure-activity relationship (SAR) studies are central to lead optimization. acs.org By systematically modifying different parts of the molecule and assessing the impact on biological activity, chemists can build a detailed understanding of the molecular features required for potent and selective target engagement. For example, in a series of pyrazole derivatives, modifications to the substituents on the pyrazole ring can significantly impact kinase inhibitory potency. jocpr.com
The data below, hypothetical but representative of a typical lead optimization campaign for kinase inhibitors, illustrates how systematic modifications can influence biological activity.
| Compound ID | R1 (Pyrazole) | R2 (Piperazine) | Kinase IC50 (nM) |
| This compound | 3,5-dimethyl | N-methylcarboxamide | 50 |
| Analog 1 | 3-methyl, 5-ethyl | N-methylcarboxamide | 75 |
| Analog 2 | 3,5-dimethyl | N-ethylcarboxamide | 40 |
| Analog 3 | 3,5-dimethyl | H | 250 |
| Analog 4 | 3-cyclopropyl, 5-methyl | N-methylcarboxamide | 25 |
From this hypothetical data, one might conclude that a cyclopropyl group at the R1 position and an N-ethylcarboxamide at the R2 position could enhance kinase inhibitory activity.
Further optimization would involve addressing potential liabilities such as poor solubility, rapid metabolism, or off-target activity. For instance, introducing polar groups or modifying metabolically labile sites can improve the pharmacokinetic profile of a compound, making it more suitable for in vivo studies. The ultimate goal of these strategies is to develop a derivative with a balanced profile of high potency, good selectivity, and favorable drug-like properties.
Q & A
Basic Research Questions
Q. How can researchers determine the molecular structure and purity of C₂₂H₂₅F₃N₆O₂ using spectroscopic methods?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm structural integrity and functional groups. Use high-resolution mass spectrometry (HRMS) to validate molecular weight. Purity assessment requires high-performance liquid chromatography (HPLC) with UV detection, ensuring retention time consistency and absence of secondary peaks .
- Data Analysis : Cross-reference spectral data with computational predictions (e.g., density functional theory for NMR chemical shifts) to resolve ambiguities. Document deviations >5% as potential impurities or structural anomalies .
Q. What strategies are effective for optimizing the synthesis of C₂₂H₂₅F₃N₆O₂ in academic laboratories?
- Experimental Design : Use Design of Experiments (DOE) to vary reaction parameters (temperature, solvent polarity, catalyst loading). Monitor yield and purity via HPLC and gravimetric analysis. Replicate conditions from primary literature but adjust for scalability constraints (e.g., inert atmosphere requirements) .
- Troubleshooting : If yields plateau below 60%, analyze intermediates via thin-layer chromatography (TLC) to identify incomplete reactions or side products. Consider alternative protecting groups or coupling agents .
Q. How should researchers conduct a literature review to identify gaps in the pharmacological data for C₂₂H₂₅F₃N₆O₂?
- Resource Utilization : Prioritize peer-reviewed journals via SciFinder and Web of Science, filtering for in vitro and in vivo studies. Use keywords like "C22H25F3N6O2 pharmacokinetics" and "structure-activity relationships." Exclude patents and non-academic sources .
- Gap Identification : Tabulate reported IC₅₀ values, selectivity indices, and toxicity profiles. Flag studies with conflicting results (e.g., opposing efficacy claims in similar cell lines) for further validation .
Advanced Research Questions
Q. How can contradictory data on the mechanism of action (MoA) of C₂₂H₂₅F₃N₆O₂ be resolved?
- Contradiction Analysis : Apply the FINER framework to evaluate study feasibility and relevance. For example, if Study A reports kinase inhibition while Study B suggests GPCR antagonism, compare assay conditions (e.g., ATP concentration in kinase assays) and cell models (primary vs. immortalized lines). Replicate key experiments under standardized protocols .
- Advanced Techniques : Use CRISPR-mediated gene knockout to isolate target pathways. Validate findings with isothermal titration calorimetry (ITC) for binding affinity measurements .
Q. What statistical approaches are recommended for validating the reproducibility of C₂₂H₂₅F₃N₆O₂’s bioactivity data?
- Data Validation : Employ multivariate analysis (e.g., principal component analysis) to cluster biological replicates and detect outliers. Calculate interassay coefficients of variation (CV); CV >15% warrants protocol revision .
- Reproducibility Framework : Follow the "reproducibility checklist" from : document raw data (appendix), detail instrument calibration, and use open-source software (e.g., R/Python) for transparency .
Q. How can researchers design a study to elucidate the metabolic pathways of C₂₂H₂₅F₃N₆O₂ in mammalian systems?
- Experimental Workflow :
Phase I Metabolism : Incubate with liver microsomes (human/rat), identify metabolites via LC-MS/MS.
Enzyme Mapping : Use cytochrome P450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).
Phase II Conjugation : Test glucuronidation/sulfation using UDP-glucuronosyltransferase assays .
- Data Interpretation : Compare metabolic stability (t₁/₂) across species. Annotate unknown metabolites using fragmentation patterns and databases like METLIN .
Methodological Guidelines
- Data Presentation : Follow for structuring reports: include raw data in appendices, processed data in the main text, and annotate uncertainties (e.g., ±SEM in dose-response curves) .
- Ethical Compliance : Adhere to institutional guidelines for chemical safety and data integrity. Disclose conflicts of interest (e.g., funding sources) per .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
